2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate
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Overview
Description
2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a phenylethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-oxo-2-phenylethyl (1,3-benzothiazol-2-ylthio)acetate is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and to respond to external factors .
Mode of Action
This compound interacts with its target by inhibiting the quorum sensing pathways, specifically the LasB system . In the LasB system, it has shown to have an IC50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1 .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are used for cell-cell communication and to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can disrupt behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The primary result of the compound’s action is the inhibition of quorum sensing pathways, specifically the LasB system . This leads to a disruption in bacterial cell-cell communication and behaviors such as biofilm formation, virulence production, and other pathogenesis . It also shows moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa , suggesting that it maintains its activity under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate typically involves the reaction of 2-mercaptobenzothiazole with 2-oxo-2-phenylethyl acetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the benzothiazole moiety to a dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrobenzothiazoles.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl acetate: Similar in structure but lacks the benzothiazole moiety.
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid: Contains a similar thioester linkage but with a benzoic acid moiety instead of benzothiazole.
Benzo[d]thiazole-2-thiol: Shares the benzothiazole moiety but lacks the phenylethyl group.
Uniqueness
2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate is unique due to its combined benzothiazole and phenylethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
phenacyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-22-17-18-13-8-4-5-9-15(13)23-17/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHAKAJUHFASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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